molecular formula C20H38N8O4 B14419500 6-(5,7-Dioxo-1,4,8,11-tetrazacyclotetradec-6-yl)-1,4,8,11-tetrazacyclotetradecane-5,7-dione CAS No. 84507-37-9

6-(5,7-Dioxo-1,4,8,11-tetrazacyclotetradec-6-yl)-1,4,8,11-tetrazacyclotetradecane-5,7-dione

Cat. No.: B14419500
CAS No.: 84507-37-9
M. Wt: 454.6 g/mol
InChI Key: YTTGEHILICKMCH-UHFFFAOYSA-N
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Description

6-(5,7-Dioxo-1,4,8,11-tetrazacyclotetradec-6-yl)-1,4,8,11-tetrazacyclotetradecane-5,7-dione is a complex organic compound characterized by its unique structure featuring multiple tetrazacyclotetradecane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,7-Dioxo-1,4,8,11-tetrazacyclotetradec-6-yl)-1,4,8,11-tetrazacyclotetradecane-5,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the tetrazacyclotetradecane ring system, followed by the introduction of the dioxo groups at specific positions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(5,7-Dioxo-1,4,8,11-tetrazacyclotetradec-6-yl)-1,4,8,11-tetrazacyclotetradecane-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(5,7-Dioxo-1,4,8,11-tetrazacyclotetradec-6-yl)-1,4,8,11-tetrazacyclotetradecane-5,7-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 6-(5,7-Dioxo-1,4,8,11-tetrazacyclotetradec-6-yl)-1,4,8,11-tetrazacyclotetradecane-5,7-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5,7-Dioxo-1,4,8,11-tetrazacyclotetradec-6-yl)-1,4,8,11-tetrazacyclotetradecane-5,7-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

84507-37-9

Molecular Formula

C20H38N8O4

Molecular Weight

454.6 g/mol

IUPAC Name

6-(5,7-dioxo-1,4,8,11-tetrazacyclotetradec-6-yl)-1,4,8,11-tetrazacyclotetradecane-5,7-dione

InChI

InChI=1S/C20H38N8O4/c29-17-15(18(30)26-12-8-22-4-1-3-21-7-11-25-17)16-19(31)27-13-9-23-5-2-6-24-10-14-28-20(16)32/h15-16,21-24H,1-14H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32)

InChI Key

YTTGEHILICKMCH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNC(=O)C(C(=O)NCCNC1)C2C(=O)NCCNCCCNCCNC2=O

Origin of Product

United States

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